molecular formula C10H5F2NO3 B1387672 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid CAS No. 1017513-51-7

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid

Cat. No.: B1387672
CAS No.: 1017513-51-7
M. Wt: 225.15 g/mol
InChI Key: GUQAHOANQYNQHL-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H5F2NO3 and a molecular weight of 225.15 g/mol It is characterized by the presence of a difluorophenyl group attached to an isoxazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

The synthesis of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes. This intermediate is then treated with molecular iodine and hydroxylamine to form the isoxazole ring . Another approach involves the use of metal-catalyzed cycloaddition reactions, such as the copper(I)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group and isoxazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target . Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-(3,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-6-2-1-5(3-7(6)12)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQAHOANQYNQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652803
Record name 5-(3,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017513-51-7
Record name 5-(3,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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